Dansylamidoethyl methanethiosulfonate
Overview
Description
Dansylamidoethyl methanethiosulfonate is a biochemical reagent known for its applications in fluorescence studies and protein labeling. It is a compound with the molecular formula C₁₅H₂₀N₂O₄S₃ and a molecular weight of 388.53 g/mol . This compound is particularly useful in the field of biochemistry for its ability to modulate the conformation and protonation state of ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansylamidoethyl methanethiosulfonate typically involves the reaction of dansyl chloride with 2-aminoethyl methanethiosulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in batches and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dansylamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, particularly thiol groups in proteins, to form stable thioether bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include thiol-containing compounds such as cysteine residues in proteins.
Solvents: Organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) are frequently used.
Bases: Triethylamine is a common base used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically dansylated proteins or peptides, which are useful in various biochemical assays .
Scientific Research Applications
Dansylamidoethyl methanethiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dansylamidoethyl methanethiosulfonate involves its ability to form covalent bonds with thiol groups in proteins. This interaction leads to the formation of stable thioether bonds, which can modulate the conformation and activity of the target proteins . The compound’s fluorescent properties also make it useful for tracking and studying these interactions in real-time .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another dansylation reagent used for labeling amines and thiols.
Methanethiosulfonate derivatives: These compounds share similar reactivity with thiol groups but may differ in their specific applications and properties.
Uniqueness
Dansylamidoethyl methanethiosulfonate is unique in its ability to combine the fluorescent properties of the dansyl group with the reactivity of the methanethiosulfonate moiety. This dual functionality makes it particularly valuable for studying protein interactions and conformational changes .
Properties
IUPAC Name |
5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKELPZYUWUFQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391288 | |
Record name | Dansylamidoethyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355115-41-2 | |
Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansylamidoethyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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